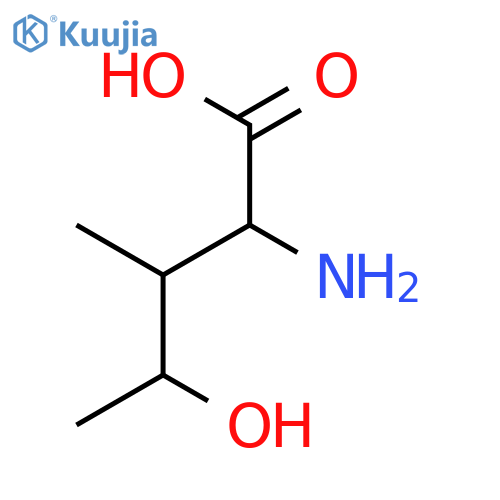Cas no 55399-92-3 ((2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid)

55399-92-3 structure
商品名:(2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid
(2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid
- (2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid (non-preferre d name)
- (2S,3R,4R) 4-hydroxyisoleucine
- (2S,3R,4R)-2-amino-4-hydroxy-3-methyl-pentanoic acid
- (2S,3R,4R)-4-hydroxyisoleucine
- (2S,3R,4R)-4-hydroxy-L-isoleucine
- (2S,3R,4R)-4-OH-Ile
- 1-B-D-GALACTOSYLSPHINOGOSINE
- D-GALACTOSYL-B1-1' SPHINGOSN
- galactosyl D-erythro-sphingosine
- Galactosylsphingosine
- LYSO-CERAMIDEGALACTOSIDE
- LYSO-CEREBROSIDE
- O-Galactosylsphingosine
- PSYCHOSIN
- PSYCHOSINE(RG)
- AKOS006338164
- SCHEMBL599207
- 55399-92-3
- 4-Hydroxyisoleucine
- 21704-86-9
- (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoicacid
- OSCCDBFHNMXNME-LMVFSUKVSA-N
- 4-HYDROXY-L-ISOLEUCINE
-
- インチ: InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)
- InChIKey: OSCCDBFHNMXNME-UHFFFAOYSA-N
- ほほえんだ: CC(O)C(C)C(N)C(O)=O
計算された属性
- せいみつぶんしりょう: 147.08954328g/mol
- どういたいしつりょう: 147.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): -2.8
(2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM193996-1g |
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |
55399-92-3 | 95% | 1g |
$2280 | 2021-06-09 | |
| Fluorochem | 013159-1g |
4-Hydroxy-l-isoleucine |
55399-92-3 | 97% | 1g |
£752.00 | 2022-03-01 | |
| Chemenu | CM193996-1g |
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |
55399-92-3 | 95% | 1g |
$2280 | 2023-02-18 | |
| Fluorochem | 013159-250mg |
4-Hydroxy-l-isoleucine |
55399-92-3 | 97% | 250mg |
£301.00 | 2022-03-01 |
(2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid 関連文献
-
2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
55399-92-3 ((2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid) 関連製品
- 781658-23-9(4-Hydroxyisoleucine)
- 55399-93-4((4S)-4-Hydroxy-L-isoleucine)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 503537-97-1(4-bromooct-1-ene)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
